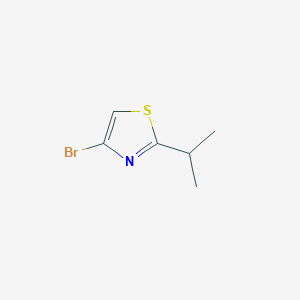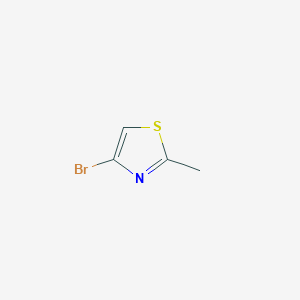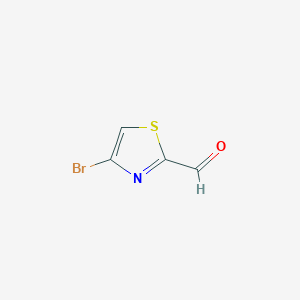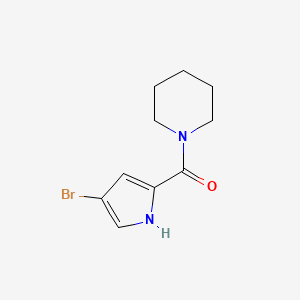
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
“(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C10H13BrN2O. It has a molecular weight of 257.127 Da . The compound is part of the piperidone family, which are known for their unique biochemical properties .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various methodologies, including the reaction of iminoketals with methyl fluorosulfonate followed by dry hydrogen chloride treatment and acid hydrolysis .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” includes a bromine atom attached to a pyrrole ring, which is further connected to a piperidinyl group through a methanone linkage . The InChI string for this compound is InChI=1S/C10H13BrN2O/c1-15 (2)10-3-5-16 (6-4-10)12 (17)11-7-9 (13)8-14-11/h7-8,10,14H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.19 g/mol, an XLogP3-AA value of 1.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts . Its exact mass is 299.06332 g/mol, and its monoisotopic mass is also 299.06332 g/mol .Applications De Recherche Scientifique
Chemical Properties and Potential Applications
The compound “1-[(4-BROMO-1H-PYRROL-2-YL)CARBONYL]PIPERIDINE” has a CAS Number of 900019-45-6 and a molecular weight of 257.13 . It is a solid at room temperature . While specific applications for this compound were not found, compounds with similar structures have been used in various scientific fields.
Applications in Biomedicine
Compounds containing a pyrrole subunit, like our compound of interest, have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Applications in Synthesis of Biologically Active Compounds
The compound “4-Bromo-1H-pyrazole” which has a similar structure to our compound of interest, is used as a starting material in the synthesis of 1,4’-bipyrazoles . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . It is shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Chemical Synthesis
The compound “1-[(4-BROMO-1H-PYRROL-2-YL)CARBONYL]PIPERIDINE” can be used in chemical synthesis . It has a CAS Number of 900019-45-6 and a molecular weight of 257.13 . It is a solid at room temperature .
Orientations Futures
The future directions for research on “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological applications of piperidone analogs , this compound may also hold promise in various therapeutic areas.
Propriétés
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXEGULSVUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377581 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
CAS RN |
900019-45-6 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



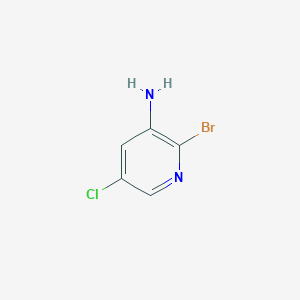
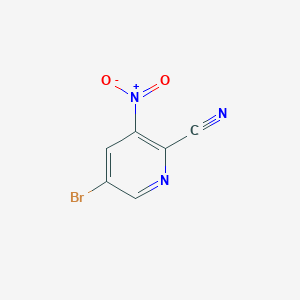

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)
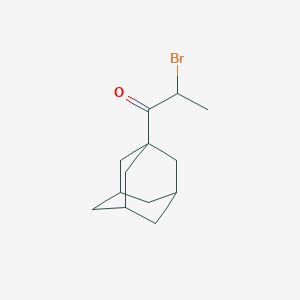
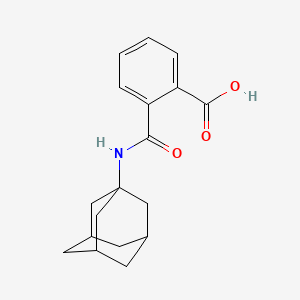
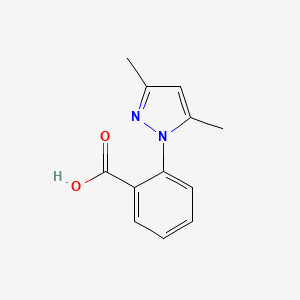
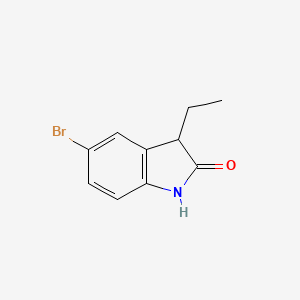
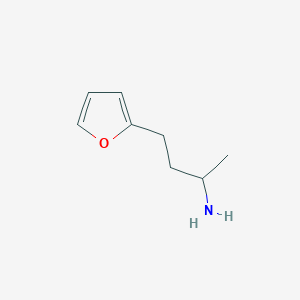
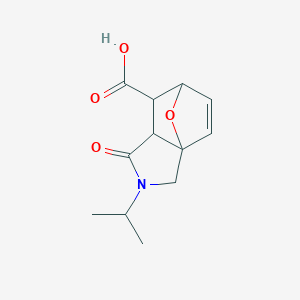
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)
